

# An In-depth Technical Guide to the Spectroscopic Data of Isobutylsulfamoyl Chloride

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## Compound of Interest

Compound Name: *Isobutylsulfamoyl Chloride*

Cat. No.: B1321835

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This technical guide provides a comprehensive overview of the spectroscopic data for **isobutylsulfamoyl chloride**, a key intermediate in organic synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted spectroscopic data to facilitate its identification and characterization. The methodologies provided are based on established protocols for analogous compounds.

## Chemical Structure and Properties

- IUPAC Name: N-isobutylsulfamoyl chloride
- Molecular Formula: C<sub>4</sub>H<sub>10</sub>ClNO<sub>2</sub>S
- Molecular Weight: 171.65 g/mol
- CAS Number: 26118-68-3
- Canonical SMILES: C(C(C)C)NS(=O)(=O)Cl

## Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **isobutylsulfamoyl chloride**. These predictions are generated based on computational models and provide valuable information for the structural elucidation of the molecule.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data (CDCl<sub>3</sub>, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment                         |
|----------------------|--------------|-------------|------------------------------------|
| ~3.10                | Triplet      | 2H          | -CH <sub>2</sub> -                 |
| ~2.05                | Multiplet    | 1H          | -CH-                               |
| ~1.00                | Doublet      | 6H          | -CH(CH <sub>3</sub> ) <sub>2</sub> |
| ~5.5 (broad)         | Singlet      | 1H          | N-H                                |

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data (CDCl<sub>3</sub>, 100 MHz)

| Chemical Shift (ppm) | Assignment                         |
|----------------------|------------------------------------|
| ~55                  | -CH <sub>2</sub> -                 |
| ~28                  | -CH-                               |
| ~20                  | -CH(CH <sub>3</sub> ) <sub>2</sub> |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm <sup>-1</sup> ) | Vibrational Mode                   | Expected Intensity |
|--------------------------------|------------------------------------|--------------------|
| ~3300                          | N-H stretch                        | Medium             |
| 2960-2870                      | C-H stretch (aliphatic)            | Strong             |
| ~1370                          | SO <sub>2</sub> asymmetric stretch | Strong             |
| ~1170                          | SO <sub>2</sub> symmetric stretch  | Strong             |
| ~600                           | S-Cl stretch                       | Medium             |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z     | Relative Intensity (%) | Assignment                        |
|---------|------------------------|-----------------------------------|
| 171/173 | Moderate               | $[M]^+$ (isotopic pattern for Cl) |
| 136     | Moderate               | $[M - Cl]^+$                      |
| 72      | Strong                 | $[C_4H_{10}N]^+$                  |
| 57      | Strong                 | $[C_4H_9]^+$                      |
| 43      | High                   | $[C_3H_7]^+$                      |

## Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the characterization of sulfamoyl chlorides.

### 3.1 Synthesis of Isobutylsulfamoyl Chloride

A common route for the synthesis of N-alkylsulfamoyl chlorides involves the reaction of the corresponding amine with sulfonyl chloride in an inert solvent.

- Materials: Isobutylamine, sulfonyl chloride, anhydrous diethyl ether, triethylamine.
- Procedure:
  - A solution of isobutylamine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cooled to 0 °C in an ice bath.
  - A solution of sulfonyl chloride (1 equivalent) in anhydrous diethyl ether is added dropwise to the cooled amine solution with vigorous stirring over a period of 30 minutes.
  - After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

- The resulting suspension is filtered to remove triethylamine hydrochloride.
- The filtrate is concentrated under reduced pressure to yield crude **isobutylsulfamoyl chloride**, which can be further purified by vacuum distillation.

### 3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural confirmation.
- Materials: NMR spectrometer (e.g., 400 MHz), 5 mm NMR tubes, deuterated chloroform ( $\text{CDCl}_3$ ), **isobutylsulfamoyl chloride** sample, tetramethylsilane (TMS) as an internal standard.
- Procedure:
  - Approximately 10-20 mg of the **isobutylsulfamoyl chloride** sample is dissolved in ~0.7 mL of  $\text{CDCl}_3$  containing TMS in a clean, dry NMR tube.
  - The NMR tube is placed in the spectrometer.
  - The magnetic field is shimmed to achieve homogeneity.
  - $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired according to the instrument's standard parameters. Data is processed by applying a Fourier transform to the free induction decay (FID).

### 3.3 Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Materials: Fourier-transform infrared (FTIR) spectrometer, salt plates (e.g., NaCl or KBr), **isobutylsulfamoyl chloride** sample.
- Procedure (Neat Liquid):
  - A drop of the liquid **isobutylsulfamoyl chloride** sample is placed between two salt plates to form a thin film.
  - The salt plates are mounted in the sample holder of the FTIR spectrometer.

- The IR spectrum is recorded over a range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the clean salt plates is also recorded and subtracted from the sample spectrum.

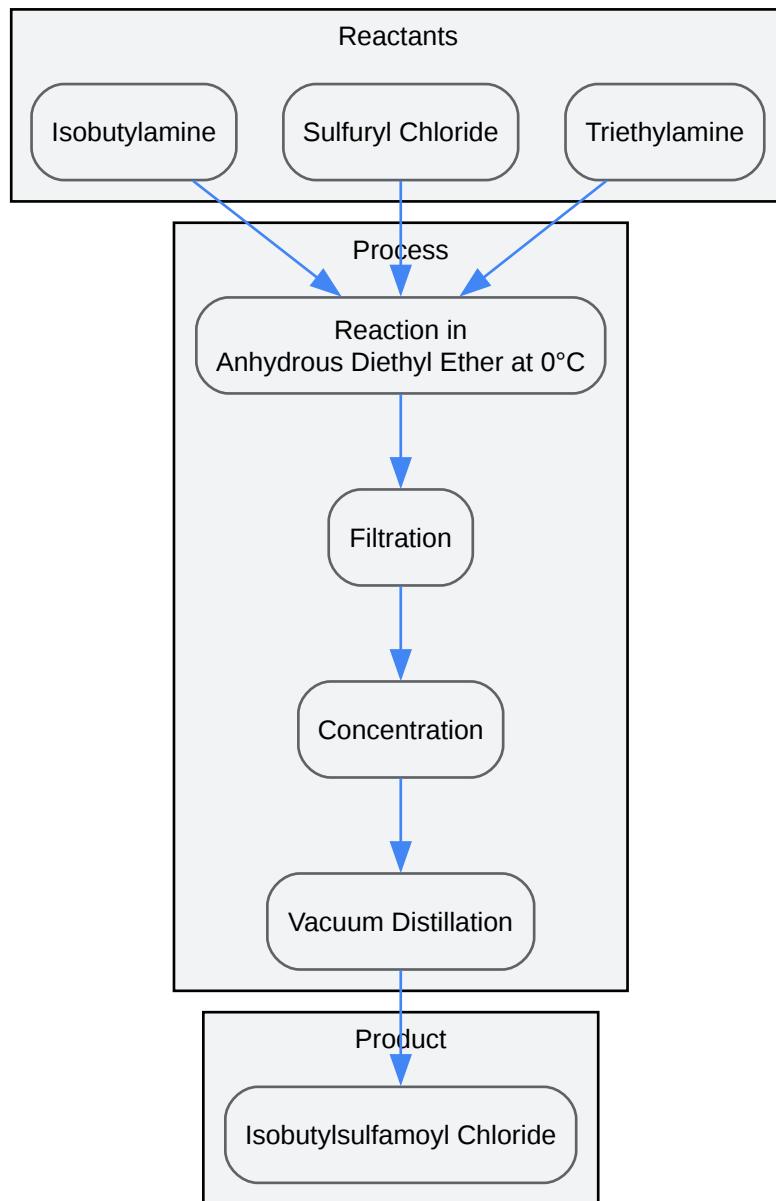
### 3.4 Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Materials: Mass spectrometer with an electron ionization (EI) source, volatile solvent (e.g., dichloromethane), sample vial.
- Procedure (Direct Infusion with EI):
  - A dilute solution of the **isobutylsulfamoyl chloride** sample is prepared in a suitable volatile solvent.
  - The solution is introduced into the ion source of the mass spectrometer via a direct infusion pump.
  - The sample is ionized using a standard electron energy (typically 70 eV).
  - The mass spectrum is recorded over a suitable m/z range (e.g., 50-300 amu).

## Visualizations

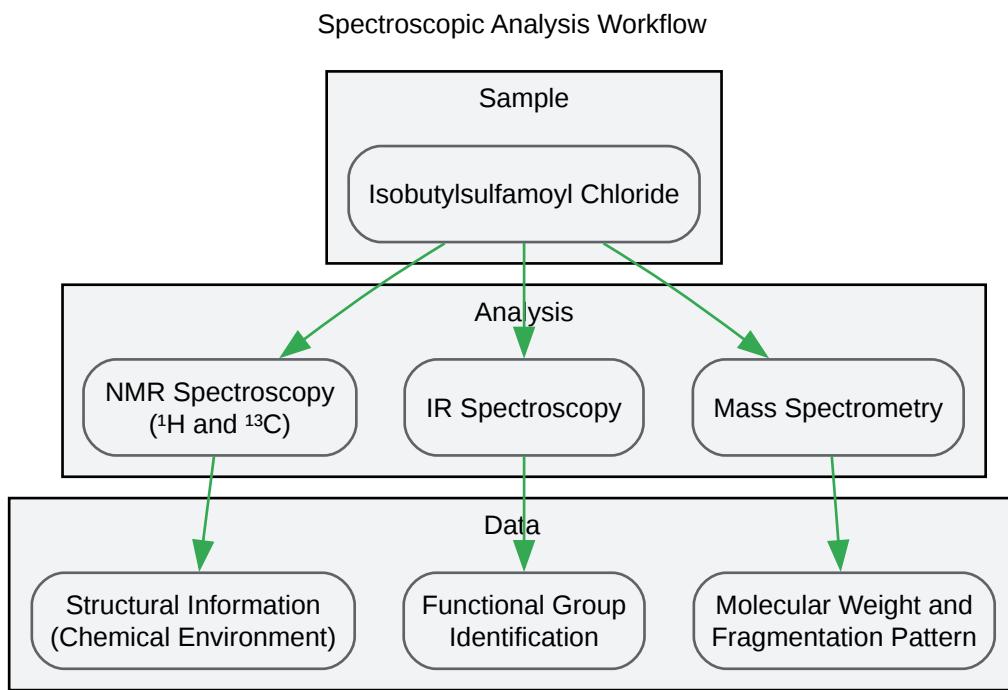
Diagram 1: Synthesis Workflow for **Isobutylsulfamoyl Chloride**

## Synthesis Workflow

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Caption: A flowchart illustrating the key steps in the synthesis of **isobutylsulfamoyl chloride**.

Diagram 2: Spectroscopic Analysis Workflow



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Caption: A diagram showing the workflow for the spectroscopic characterization of **isobutylsulfamoyl chloride**.

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